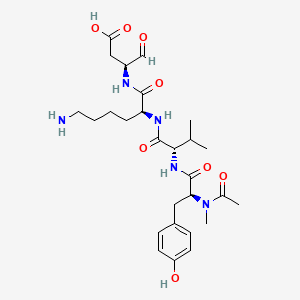
Ac-N(Me)Tyr-Val-Lys-Asp-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Conversion of the aldehyde to a carboxylic acid.
Reduction: Conversion of the aldehyde to an alcohol.
Substitution: Formation of substituted peptides with modified side chains.
Wissenschaftliche Forschungsanwendungen
Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Employed in the study of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating anemia and other diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
The primary mechanism of action of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde is the inhibition of caspase-1. Caspase-1 is an enzyme involved in the inflammatory response and apoptosis. By inhibiting caspase-1, this compound can modulate inflammation and cell death pathways, making it valuable in the study of inflammatory diseases and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde: Similar structure but lacks the N-methyl group.
Acetyl-Valine-Lysine-Aspartic acid-aldehyde: Lacks both the N-methyl group and tyrosine residue.
Acetyl-Tyrosine-Valine-Lysine-Aspartic acid-methyl ester: Contains a methyl ester instead of an aldehyde group.
Uniqueness
Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde is unique due to the presence of the N-methyl group on the tyrosine residue. This modification can enhance the compound’s stability and specificity as a caspase-1 inhibitor, making it more effective in certain research applications .
Eigenschaften
Molekularformel |
C27H41N5O8 |
|---|---|
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H41N5O8/c1-16(2)24(31-26(39)22(32(4)17(3)34)13-18-8-10-20(35)11-9-18)27(40)30-21(7-5-6-12-28)25(38)29-19(15-33)14-23(36)37/h8-11,15-16,19,21-22,24,35H,5-7,12-14,28H2,1-4H3,(H,29,38)(H,30,40)(H,31,39)(H,36,37)/t19-,21-,22-,24-/m0/s1 |
InChI-Schlüssel |
YDZUBBLQRCLQPS-CHLMOITFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


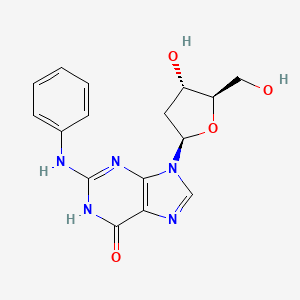
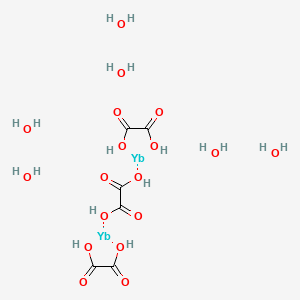
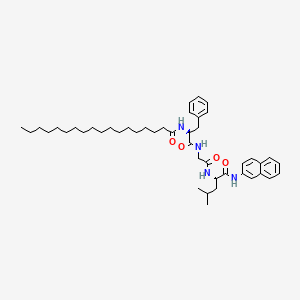
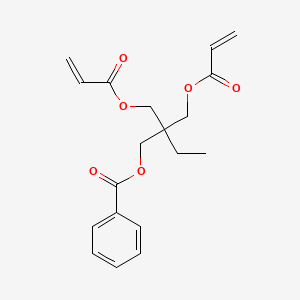
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)


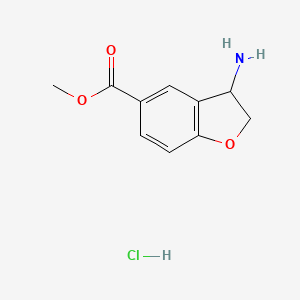
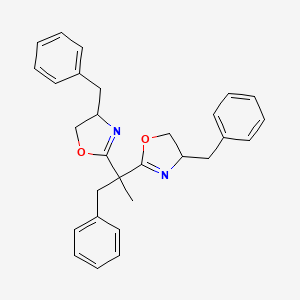
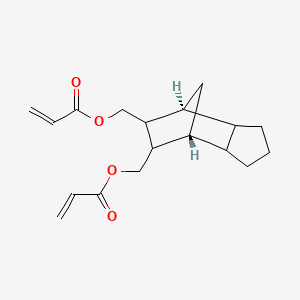
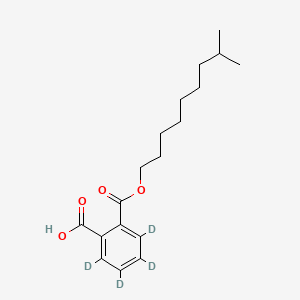
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
